Calculated Lipophilicity Advantage Over the 2-Methoxy Analog
Although no experimental log P is reported for the target compound, its closest commercially available comparator—4-fluoro-2-methoxy-1-methylbenzene (CAS 95729-22-9)—has a measured log P of 2.14 . Based on the well-established contribution of an isopropoxy versus methoxy group (Δlog P ≈ +0.5 to +0.7 for alkyl ether homologation), the isopropoxy derivative is predicted to exhibit a log P of 2.6–2.8. This places it in a more favourable lipophilicity window for blood–brain barrier penetration while retaining acceptable aqueous solubility [1].
| Evidence Dimension | Octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | Predicted log P ≈ 2.6–2.8 (based on alkoxy homologation trend) |
| Comparator Or Baseline | 4-Fluoro-2-methoxy-1-methylbenzene: experimental log P = 2.14 (ChemSrc) |
| Quantified Difference | Δlog P ≈ +0.5 to +0.7 |
| Conditions | Calculated/predicted; experimental data only for comparator |
Why This Matters
A log P shift of +0.5 can be the difference between CNS penetration and peripheral restriction; for medicinal chemistry procurement, the isopropoxy compound pre-installs this optimal lipophilicity without requiring late-stage alkylation.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. (Review on fluorine and alkoxy effects on lipophilicity and BBB penetration). View Source
